molecular formula C6H7N3O B11763469 N-(1H-Imidazol-2-yl)acrylamide

N-(1H-Imidazol-2-yl)acrylamide

Cat. No.: B11763469
M. Wt: 137.14 g/mol
InChI Key: AIXSISNMLKQVIM-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)acrylamide is a heterocyclic compound featuring an acrylamide backbone conjugated to the 2-position of an imidazole ring. Its structural uniqueness lies in the combination of the planar, electron-rich imidazole moiety and the reactive α,β-unsaturated carbonyl group of acrylamide. This dual functionality enables diverse applications in medicinal chemistry, particularly as a building block for serotonin receptor modulators and enzyme inhibitors . Its synthetic versatility, demonstrated through coupling reactions with various acids or heterocycles, further underscores its relevance in drug discovery .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H7N3O/c1-2-5(10)9-6-7-3-4-8-6/h2-4H,1H2,(H2,7,8,9,10)

InChI Key

AIXSISNMLKQVIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-yl)acrylamide typically involves the reaction of imidazole derivatives with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Imidazole Derivative + Acryloyl Chloride → this compound + HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-yl)acrylamide can undergo various types of chemical reactions, including:

  • Oxidation : The imidazole ring can be oxidized to form imidazolone derivatives.
  • Reduction : The acrylamide group can be reduced to form the corresponding amine.
  • Substitution : The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
  • Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution : Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation : Imidazolone derivatives.
  • Reduction : Amino derivatives.
  • Substitution : Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-Imidazol-2-yl)acrylamide has a wide range of applications in scientific research:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology : The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
  • Medicine : It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
  • Industry : this compound can be used in the production of polymers and as a precursor for various specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-yl)acrylamide depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, influencing their activity. The acrylamide group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, biological activities, and synthesis routes of N-(1H-Imidazol-2-yl)acrylamide and related compounds:

Compound Name/ID Core Structure Modifications Biological Activity/Application Synthesis Method Key Evidence Source
This compound Acrylamide + 2-imidazole 5-HT receptor modulation Amide coupling via EDCI/HOBt
Compound 26d (Bromidge et al.) Tricyclic benzoxazine + imidazole-acrylamide 5-HT1A/B/D antagonist (Ki: 8.8–9.8 nM) Bioisosteric replacement of N-methyl amide
Compounds 28–31 Benzimidazole + pyrazole/triazole acetamide Enzyme inhibition (unspecified) EDCI/HOBt-mediated coupling
Compounds 17o–17q Dihydroimidazole + acrylamide/benzamide Not reported (structural analogs) Acid/anhydride reactions from compound 3
Compound 6 (J. Chem. Pharm.) Benzoimidazolyl + isoxazole acrylamide Anticancer/antimicrobial (IR/NMR data) Multi-step condensation
Schiff base ligand Imidazole + thiomethylphenyl methanimine Coordination chemistry (metal binding) In situ Schiff base formation
N-(3-(Imidazol-1-yl)propyl)acrylamide Acrylamide + imidazole-alkyl chain Supplier-listed (no activity data) Commercial synthesis

Structure-Activity Relationship (SAR) Insights

  • Imidazole Substitution : The 2-position of imidazole is critical for receptor binding. For example, compound 26d’s tricyclic benzoxazine framework enhances 5-HT receptor affinity and selectivity over hERG channels compared to simpler acrylamide derivatives .
  • Acrylamide Chain Modifications : α,β-Unsaturation in acrylamide contributes to electrophilicity, influencing covalent binding to targets. However, derivatives like compound 6 (with a methylisoxazole group) show reduced reactivity but improved metabolic stability .
  • In contrast, dihydroimidazole analogs (17o–17q) may offer conformational rigidity but suffer from low synthetic yields (6–8%) .

Key Research Findings

Clinical Potential: Compound 26d’s dual 5-HT receptor antagonism and serotonin transporter inhibition (Ki: 7.5 nM at hSerT) suggest rapid-onset antidepressant effects without hERG-related cardiotoxicity .

Synthetic Limitations : Low yields in dihydroimidazole derivatives (e.g., 17o–17q) highlight the need for optimized coupling conditions .

Diverse Applications : While most analogs target CNS disorders, Schiff base ligands () and supplier-listed acrylamides () expand utility into coordination chemistry and industrial applications .

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